molecular formula C13H11N5O2 B14302953 9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 113613-75-5

9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione

Katalognummer: B14302953
CAS-Nummer: 113613-75-5
Molekulargewicht: 269.26 g/mol
InChI-Schlüssel: IMYLJSZSEZXTFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylideneamino group attached to the purine ring system. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione typically involves the condensation of 1-methyl-3,9-dihydro-1H-purine-2,6-dione with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylideneamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also interfere with nucleic acid synthesis and protein function, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific structure, which combines the purine ring system with a benzylideneamino group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

113613-75-5

Molekularformel

C13H11N5O2

Molekulargewicht

269.26 g/mol

IUPAC-Name

9-(benzylideneamino)-1-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C13H11N5O2/c1-17-12(19)10-11(16-13(17)20)18(8-14-10)15-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,20)

InChI-Schlüssel

IMYLJSZSEZXTFX-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=C(NC1=O)N(C=N2)N=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.